2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline
Description
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline is a Schiff base derivative featuring a pyrazole-thioether scaffold. Its structure comprises a central aniline moiety substituted with a (3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl group at the 2-position and an (E)-phenylmethylidene imine at the N-position. The pyrazole ring and sulfanyl group contribute to its electronic and steric properties, while the imine linkage enables dynamic covalent chemistry applications .
Properties
CAS No. |
5483-69-2 |
|---|---|
Molecular Formula |
C18H17N3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C18H17N3S/c1-13-18(14(2)21-20-13)22-17-11-7-6-10-16(17)19-12-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,20,21) |
InChI Key |
SGWIFFWGBKQRFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=CC=C2N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-thiol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like glacial acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenylmethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogue, N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline (CAS 5482-49-5), differs by the addition of 3,4-dimethoxy substituents on the phenylmethylidene group. Key comparative data are summarized below:
| Property | Target Compound | 3,4-Dimethoxy Analogue | 3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₈N₃S | C₂₀H₂₁N₃O₂S | C₈H₁₀N₈O₂S |
| Molecular Weight | 332.43 g/mol | 367.46 g/mol | 282.29 g/mol |
| Density | Not reported | 1.19 g/cm³ | Not reported |
| Boiling Point | Not reported | 528.5°C | Not reported |
| Key Functional Groups | Pyrazole, sulfanyl, imine | Pyrazole, sulfanyl, dimethoxy-imine | Nitro-pyrazole, triazole, sulfanyl |
Substituent Impact Analysis :
- Electron-Donating vs. This increases solubility in polar solvents (e.g., DMSO) and may influence binding to biological targets .
Physicochemical Properties
The 3,4-dimethoxy analogue exhibits a higher boiling point (528.5°C) and density (1.19 g/cm³) than the target compound, likely due to increased molecular weight and intermolecular interactions from methoxy groups. The absence of methoxy substituents in the target compound may reduce steric hindrance, favoring coordination with transition metals like Cu(II) or Zn(II) .
Crystallographic and Hydrogen-Bonding Patterns
Pyrazole N–H and sulfanyl S atoms can act as hydrogen-bond donors/acceptors, influencing crystal packing. Tools like SHELXL and Mercury are critical for analyzing such interactions . For example, Etter’s graph set analysis () could classify hydrogen-bond motifs, revealing how substituents dictate supramolecular assembly.
Biological Activity
The compound 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-[(E)-phenylmethylidene]aniline (CID 817851) is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H17N3S
- Molecular Weight : 317.41 g/mol
- InChIKey : PFFCXGCNPPVCMD-YBFXNURJSA-N
The compound features a pyrazole ring substituted with a phenylmethylidene group and a sulfanyl moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to potent activity against various bacterial strains, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | Staphylococcus aureus | 18 | |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Compounds in the pyrazole class have been recognized for their anti-inflammatory effects. In vivo studies using carrageenan-induced edema models indicate that certain pyrazole derivatives can significantly reduce inflammation markers such as TNF-α and IL-6 .
Table 2: Anti-inflammatory Efficacy
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Dexamethasone | 76% | 86% | |
| Compound C (pyrazole derivative) | 61% - 85% | 76% - 93% |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Notably, compounds have been screened against various human tumor cell lines, showing promising results in inhibiting cancer cell proliferation . The structure of the compound may enhance its interaction with cancer-related targets.
Synthesis Approaches
The synthesis of This compound typically involves the reaction of appropriate hydrazines with suitable carbonyl compounds followed by functionalization to introduce the sulfanyl and phenylmethylidene groups. The synthetic routes often yield a variety of derivatives that can be screened for enhanced biological activity .
Case Studies
- Study on Antimicrobial Efficacy : A series of new azopyrazole derivatives were synthesized and evaluated for antimicrobial activity. The study identified several compounds with notable efficacy against specific pathogens, providing a basis for further development in clinical settings .
- Evaluation of Anti-inflammatory Properties : In a controlled study, various pyrazole derivatives were tested for their ability to inhibit inflammatory cytokines in animal models. Results indicated significant reductions in inflammation markers compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
